N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure features a (5E)-configured benzylidene group at the 5-position, a 2-sulfanylidene (thione) group at the 2-position, and a 2-methoxybenzamide substituent at the 3-position. The E-configuration of the benzylidene group is critical for maintaining planar geometry, which influences biological activity . Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, with structural variations in substituents modulating efficacy and pharmacokinetics .
Properties
IUPAC Name |
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-16-10-12(8-9-14(16)23)11-17-19(25)22(20(28)29-17)21-18(24)13-6-4-5-7-15(13)26-2/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVZBQJUGMOPV-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound belonging to the thiazolidinone class, which has garnered interest due to its diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₁₈H₁₉N₃O₄S. Its structure includes a thiazolidinone core, which is known for its pharmacological potential.
1. Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. A study conducted on various thiazolidinone compounds demonstrated that they could induce cell cycle arrest in cancer cells. For instance, specific derivatives led to G0/G1 or G2/M phase arrest in B16F10 melanoma cells, suggesting their potential as anticancer agents .
Table 1: Summary of Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | Mechanism of Action | Phase Arrest |
|---|---|---|---|
| Compound 7k | B16F10 | Induces apoptosis | G0/G1 |
| Compound 7m | B16F10 | Induces apoptosis | G2/M |
| N-[...] | Various | Cell cycle modulation | Varies |
2. Antimicrobial Activity
The compound also shows promise in antimicrobial activity. Thiazolidinone derivatives have been studied for their ability to inhibit bacterial growth. For example, certain modifications in the thiazolidinone structure enhance its efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Thiazolidinones
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
3. Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to their therapeutic potential in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : The ability to induce cell cycle arrest at specific checkpoints is crucial for their anticancer effects.
- Interaction with Cellular Signaling Pathways : These compounds may modulate pathways related to cell survival and apoptosis.
Case Studies
A notable case study examined the synthesis and biological evaluation of novel thiazolidinone derivatives, including the compound . The study highlighted the structure-activity relationship (SAR) that informs modifications enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations :
Insights :
- The target compound’s 3-ethoxy-4-hydroxyphenyl group may enhance DNA intercalation or kinase inhibition, similar to other anticancer thiazolidinones ().
- Lack of direct activity data for the target compound underscores the need for empirical testing, guided by structural parallels to active analogues.
Physicochemical and Computational Properties
Table 4: Computational Comparison
Analysis :
- The target compound’s moderate LogP (3.2) suggests balanced lipophilicity for cell permeability.
- Higher polar surface area (~180 Ų) may limit blood-brain barrier penetration compared to morpholino derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
